11-(2-Naphthalenyl)-11H-benzo[b]fluoren-11-ol, homopolymer
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Overview
Description
11-(2-Naphthalenyl)-11H-benzo[b]fluoren-11-ol, homopolymer is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a naphthalene moiety fused to a benzo[b]fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Naphthalenyl)-11H-benzo[b]fluoren-11-ol, homopolymer typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthalenyl derivatives with benzo[b]fluorene intermediates in the presence of catalysts can yield the desired compound. The reaction conditions often involve high temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
11-(2-Naphthalenyl)-11H-benzo[b]fluoren-11-ol, homopolymer undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as halogenated compounds, hydroxylated derivatives, and reduced hydrocarbons .
Scientific Research Applications
11-(2-Naphthalenyl)-11H-benzo[b]fluoren-11-ol, homopolymer has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anti-cancer properties due to its ability to intercalate with DNA.
Mechanism of Action
The mechanism by which 11-(2-Naphthalenyl)-11H-benzo[b]fluoren-11-ol, homopolymer exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate with DNA, disrupting the replication process and leading to cell death. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Anthracen-2-ol
- Phenanthren-2-ol
- 11H-benzo[b]fluoren-7-ol
Uniqueness
Compared to these similar compounds, 11-(2-Naphthalenyl)-11H-benzo[b]fluoren-11-ol, homopolymer is unique due to its specific structural arrangement and the presence of the hydroxyl group at the 11th position.
Properties
Molecular Formula |
C27H18O |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
11-naphthalen-2-ylbenzo[b]fluoren-11-ol |
InChI |
InChI=1S/C27H18O/c28-27(22-14-13-18-7-1-2-8-19(18)15-22)25-12-6-5-11-23(25)24-16-20-9-3-4-10-21(20)17-26(24)27/h1-17,28H |
InChI Key |
XKSVIHMTWRLXCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3(C4=CC=CC=C4C5=CC6=CC=CC=C6C=C53)O |
Origin of Product |
United States |
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